molecular formula C10H7BrF3NO B1445871 2-Bromo-4-(3,3,3-trifluoropropoxy)benzonitrile CAS No. 1779124-92-3

2-Bromo-4-(3,3,3-trifluoropropoxy)benzonitrile

Cat. No. B1445871
M. Wt: 294.07 g/mol
InChI Key: CHVFJXZCWYTIGH-UHFFFAOYSA-N
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Description

2-Bromo-4-(3,3,3-trifluoropropoxy)benzonitrile is a chemical compound with the molecular formula C10H7BrF3NO . It has an average mass of 294.068 Da and a mono-isotopic mass of 292.966309 Da .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-(3,3,3-trifluoropropoxy)benzonitrile consists of a benzonitrile group with a bromine atom at the 2nd position and a 3,3,3-trifluoropropoxy group at the 4th position .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-4-(3,3,3-trifluoropropoxy)benzonitrile include its molecular formula (C10H7BrF3NO), average mass (294.068 Da), and mono-isotopic mass (292.966309 Da) . More specific properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • The compound plays a role in the synthesis of naphthalenes and naphthols through a process involving lithium diisopropylamide (LDA) and bromo(trifluoromethyl)benzenes. This method showcases its utility in organic synthesis and chemical transformations (Schlosser & Castagnetti, 2001).
    • A process involving 4-amino-2-(trifluoromethyl)benzonitrile led to the production of diamino-trifluoromethylbenzonitriles, highlighting its role in efficient and scalable synthetic processes (Li et al., 2009).
  • Electrochemical Studies :

    • The electrochemical oxidation properties of related bromoaniline compounds in various acidic solutions have been studied, which could inform applications in electrochemistry and materials science (Arias & Brillas, 1985).
  • Pharmacological and Biological Applications :

    • Certain benzonitrile compounds, closely related to 2-Bromo-4-(3,3,3-trifluoropropoxy)benzonitrile, have shown potential antitumor activity against human cancer cells, indicating its relevance in medicinal chemistry and pharmacology (Bera et al., 2021).
  • Material Science Applications :

    • In the field of high-voltage lithium-ion batteries, certain trifluoromethyl-benzonitriles have been used as electrolyte additives, suggesting potential applications of related compounds in energy storage technologies (Huang et al., 2014).
    • The synthesis and crystal engineering studies of fluorinated stilbenes, involving bromostyrylbenzonitriles, have implications in crystallography and materials design (Mariaca et al., 2006).
  • Environmental Impact :

    • Research on the microbial degradation of benzonitrile herbicides, such as bromoxynil, provides insights into the environmental fate and biodegradation pathways of these chemicals (Holtze et al., 2008).

properties

IUPAC Name

2-bromo-4-(3,3,3-trifluoropropoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF3NO/c11-9-5-8(2-1-7(9)6-15)16-4-3-10(12,13)14/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVFJXZCWYTIGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCC(F)(F)F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(3,3,3-trifluoropropoxy)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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